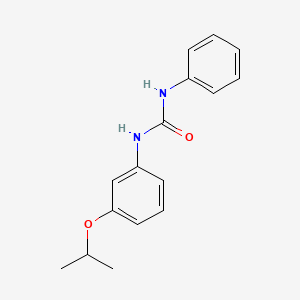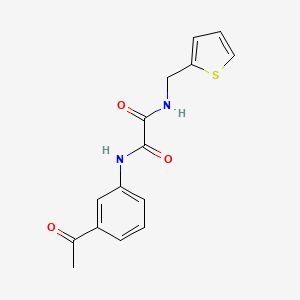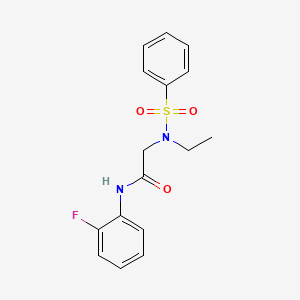
N-(3-isopropoxyphenyl)-N'-phenylurea
Descripción general
Descripción
N-(3-isopropoxyphenyl)-N'-phenylurea, also known as IPU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of phenylurea herbicides and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-isopropoxyphenyl)-N'-phenylurea involves the inhibition of photosynthesis in plants. It inhibits the electron transport chain in photosystem II, which results in the production of reactive oxygen species (ROS) and ultimately leads to the death of the plant. N-(3-isopropoxyphenyl)-N'-phenylurea also interferes with the process of carotenoid biosynthesis, which is essential for the protection of chlorophyll from ROS.
Biochemical and Physiological Effects
N-(3-isopropoxyphenyl)-N'-phenylurea has been found to have various biochemical and physiological effects on plants. It has been shown to reduce the level of chlorophyll, carotenoids, and proteins in plants. N-(3-isopropoxyphenyl)-N'-phenylurea also affects the activity of various enzymes involved in photosynthesis and respiration. In addition, it has been found to induce oxidative stress in plants, which can lead to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-isopropoxyphenyl)-N'-phenylurea in lab experiments is its specificity towards photosynthesis. It allows researchers to study the effects of herbicides on plants without affecting other cellular processes. However, one of the limitations of using N-(3-isopropoxyphenyl)-N'-phenylurea is its toxicity towards animals. It can cause skin irritation and respiratory problems if not handled properly.
Direcciones Futuras
For research on N-(3-isopropoxyphenyl)-N'-phenylurea include studying its effects on the microbiome of plants, its impact on the environment, and the development of safer and more effective herbicides.
Aplicaciones Científicas De Investigación
N-(3-isopropoxyphenyl)-N'-phenylurea has been widely used in scientific research as a tool to study the mechanism of action of herbicides and their effects on plants. It has been found to inhibit the growth of weeds by interfering with the process of photosynthesis. N-(3-isopropoxyphenyl)-N'-phenylurea has also been used to study the uptake, translocation, and metabolism of herbicides in plants.
Propiedades
IUPAC Name |
1-phenyl-3-(3-propan-2-yloxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)20-15-10-6-9-14(11-15)18-16(19)17-13-7-4-3-5-8-13/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKBUSQZZNONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B4386861.png)
![1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4386865.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4386870.png)
![methyl 2-{[(benzylthio)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4386875.png)
![2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B4386878.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4386883.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4386886.png)



![N-benzyl-2-[(4-fluorobenzoyl)(methyl)amino]benzamide](/img/structure/B4386920.png)
![3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4386933.png)
![1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B4386950.png)
